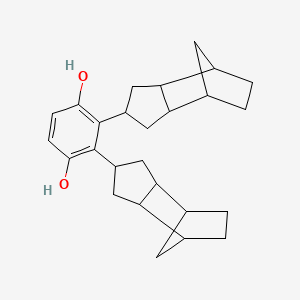

Bis(octahydro-4,7-methano-1H-inden-2-yl)hydroquinone

Description

Properties

CAS No. |

93841-45-3 |

|---|---|

Molecular Formula |

C26H34O2 |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

2,3-bis(4-tricyclo[5.2.1.02,6]decanyl)benzene-1,4-diol |

InChI |

InChI=1S/C26H34O2/c27-23-5-6-24(28)26(18-11-21-15-3-4-16(8-15)22(21)12-18)25(23)17-9-19-13-1-2-14(7-13)20(19)10-17/h5-6,13-22,27-28H,1-4,7-12H2 |

InChI Key |

LRUURYXTKSHHJY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CC1C3C2CC(C3)C4=C(C=CC(=C4C5CC6C7CCC(C7)C6C5)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(octahydro-4,7-methano-1H-inden-2-yl)hydroquinone typically involves the reaction of hydroquinone with octahydro-4,7-methano-1H-inden-2-yl derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that optimize the reaction conditions for maximum efficiency and yield. These methods may include continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(octahydro-4,7-methano-1H-inden-2-yl)hydroquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the hydroquinone core to a more reduced state.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce more reduced hydroquinone forms.

Scientific Research Applications

Bis(octahydro-4,7-methano-1H-inden-2-yl)hydroquinone has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

Industry: Utilized in the production of advanced materials and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of bis(octahydro-4,7-methano-1H-inden-2-yl)hydroquinone involves its interaction with molecular targets and pathways within biological systems. The compound’s hydroquinone core can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. Its unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Bis(octahydro-4,7-methano-1H-inden-2-yl)hydroquinone and Analogues

*Estimated based on similar derivatives (e.g., C28H42O4 in ).

- Hydrophobicity: The octahydro-methanoindene groups drastically reduce solubility in polar solvents compared to hydroquinone, favoring use in hydrophobic matrices like photopolymers .

Environmental Impact and Degradation

Hydroquinone is a known environmental pollutant, generating toxic intermediates (e.g., ρ-benzoquinone) during oxidative degradation . The complex structure of Bis(octahydro-methanoindene)hydroquinone likely slows degradation, increasing persistence in ecosystems. However, its hydrophobicity may reduce bioavailability, mitigating acute toxicity compared to hydroquinone .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis(octahydro-4,7-methano-1H-inden-2-yl)hydroquinone, and how can reaction efficiency be validated?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the methanoindenyl core followed by coupling with hydroquinone derivatives. Reaction efficiency can be validated using high-performance liquid chromatography (HPLC) to monitor intermediate purity and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity at each stage. Reference thermodynamic data from NIST (e.g., bond dissociation energies) can guide solvent and catalyst selection .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of the methanoindenyl moieties?

- Methodological Answer : X-ray crystallography is definitive for resolving stereochemical ambiguities. When crystals are unavailable, nuclear Overhauser effect spectroscopy (NOESY) in NMR can infer spatial proximity of protons, while density functional theory (DFT) calculations (using software like Gaussian) can predict and validate stereoisomer stability .

Q. How can researchers assess the compound’s redox behavior for potential applications in catalysis or electron-transfer studies?

- Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) under inert atmosphere can quantify oxidation/reduction potentials. Coupled with electron paramagnetic resonance (EPR) spectroscopy, this identifies radical intermediates formed during redox cycling .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) during structural elucidation be resolved?

- Methodological Answer : Integrate experimental data with advanced computational models. For example, compare experimental NMR chemical shifts with those predicted by machine learning-based tools (e.g., ChemDelta) or DFT. Discrepancies may arise from dynamic effects (e.g., conformational flexibility), requiring variable-temperature NMR or molecular dynamics simulations .

Q. What computational approaches are recommended to predict the environmental fate of this compound in ecological systems?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation potential. Molecular docking studies can predict interactions with microbial enzymes (e.g., cytochrome P450), while environmental partitioning coefficients (e.g., log ) should be experimentally validated using shake-flask methods .

Q. What experimental design considerations are critical for studying the compound’s photolytic degradation in aqueous environments?

- Methodological Answer : Employ a factorial design to test variables like UV intensity, pH, and dissolved oxygen. Use liquid chromatography-mass spectrometry (LC-MS) to identify degradation byproducts. Reference IUPAC guidelines for reporting photolysis rate constants and ensure controls account for dark reactions and solvent effects .

Q. How can researchers address challenges in purifying the compound due to its hydrophobic methanoindenyl groups?

- Methodological Answer : Optimize reversed-phase chromatography with gradient elution (e.g., water/acetonitrile with 0.1% formic acid). For crystallization trials, screen co-solvents like dichloromethane/hexane and evaluate crystal lattice stability using differential scanning calorimetry (DSC) .

Q. What methodologies are recommended for evaluating the compound’s biological activity against viral targets (e.g., coronaviruses)?

- Methodological Answer : Use in silico screening (molecular docking against viral protease/replicase targets) followed by in vitro plaque reduction assays. Validate hits with time-of-addition studies to determine the mechanism of action (e.g., viral entry vs. replication inhibition) .

Data Reporting and Validation

- Best Practices : Follow IUPAC guidelines for reporting thermophysical properties (e.g., melting points, solubility) and include error margins for reproducibility. Cross-reference experimental data with NIST databases to identify outliers .

- Conflict Resolution : When literature data conflicts (e.g., divergent reaction yields), replicate experiments under standardized conditions and publish negative results to guide future syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.